molecular formula C21H23NO2S B3019304 N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034304-98-6

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3019304
CAS No.: 2034304-98-6
M. Wt: 353.48
InChI Key: VYFHGPYEJXDLNM-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical compound supplied for forensic and analytical research applications. This compound is part of a growing class of novel synthetic substances being characterized in research settings . The structure incorporates both benzofuran and thiophene heterocyclic systems, which are of significant interest in medicinal chemistry and chemical probe discovery . As an analytical reference standard, this product is designed to assist researchers in the identification, quantification, and metabolic profiling of novel synthetic compounds using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatography. The presence of the benzofuran moiety is a key structural feature, as this class of compounds is known to be investigated for its ability to interact with proteins and other biological targets . This product is intended for use in a controlled laboratory setting by qualified personnel only. It is sold for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption of any kind. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c1-15(13-17-14-16-7-2-3-8-18(16)24-17)22-20(23)21(10-4-5-11-21)19-9-6-12-25-19/h2-3,6-9,12,14-15H,4-5,10-11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFHGPYEJXDLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining benzofuran and thiophene moieties, which are known for their biological activities. The molecular formula is C17H18N2O2SC_{17}H_{18}N_2O_2S, with a molecular weight of approximately 314.4 g/mol. Its structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antioxidant and Neuroprotective Effects

Research has indicated that derivatives of benzofuran can exhibit neuroprotective properties. For instance, studies on related compounds have demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cell cultures. One derivative showed comparable efficacy to memantine, a known NMDA antagonist, suggesting that structural modifications can enhance neuroprotective effects .

Table 1: Neuroprotective Activity of Benzofuran Derivatives

CompoundConcentration (μM)Efficacy Comparison
Compound 1f30Comparable to memantine
Compound 1j100Significant anti-excitotoxic effects

Antiproliferative Properties

The antiproliferative activity of benzofuran derivatives has been documented in various cancer cell lines. For instance, certain compounds exhibited concentration-dependent effects on tumor cell lines, with specific substitutions leading to enhanced selectivity and potency. Compounds with imidazolynyl substitutions showed selective activity against SK-BR-3 cells, while others induced apoptosis in different cell lines .

Table 2: Antiproliferative Effects on Tumor Cell Lines

CompoundCell LineMechanism of Action
Compound 6fSK-BR-3Selective antiproliferative
Compound 3hSW620Induces apoptosis

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Receptors : The benzofuran and thiophene rings can engage in π-π stacking and hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor binding.
  • Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress.
  • Induction of Apoptosis : Certain modifications lead to the activation of apoptotic pathways in cancer cells, providing a basis for its use in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

  • A series of benzofuran derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities, revealing promising candidates for further development .
  • Investigations into the antiproliferative effects of benzofuran derivatives indicated that specific structural modifications could enhance selectivity towards cancer cell lines while minimizing effects on healthy cells .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with several pharmacologically active carboxamides, particularly opioid agonists and antiviral agents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Pharmacological Target/Activity Reference
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide (Cyclopentyl fentanyl) C₂₃H₃₀N₂O 350.50 Phenyl, piperidinyl μ-opioid receptor agonist
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide C₃₁H₃₅N₅O₂S 565.71 Thiophen-2-yl, cyclopentane, azetidinyl SARS-CoV-2 PLpro inhibitor
1-(Thiophen-2-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide C₂₀H₂₂F₃N₃OS 409.50 Thiophen-2-yl, pyridinyl, trifluoromethyl Undisclosed (structural analog)
Target Compound : N-(1-(Benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₂₁H₂₂N₂O₂S 366.48 Benzofuran-2-yl, thiophen-2-yl Hypothetical (structural analysis) -

Key Structural Differences and Implications

This could improve binding affinity to aromatic-rich biological targets (e.g., enzymes or receptors). The thiophen-2-yl moiety, shared with compound 32 and the analog , offers sulfur-mediated hydrophobic interactions, which may influence metabolic stability compared to non-sulfur-containing analogs.

Amide Side Chain Variations :

  • The propan-2-yl linker in the target compound contrasts with the piperidinyl group in cyclopentyl fentanyl and the azetidinyl group in compound 32 . Bulkier substituents (e.g., piperidinyl) often enhance receptor selectivity but may reduce blood-brain barrier permeability.

Molecular Weight and Drug-Likeness: The target compound (MW 366.48) has a lower molecular weight than compound 32 (MW 565.71) , suggesting better bioavailability under Lipinski’s Rule of Five.

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